tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate
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Overview
Description
tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate: is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic lactone. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the lactone ring, leading to the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can enhance the stability and reactivity of the resulting compounds .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This compound exhibits higher stability and reactivity, making it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(7-12)8-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXGVMMKJKHHAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634626 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276872-90-3 |
Source
|
Record name | tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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